Lithium gluconate

Catalog No.
S656748
CAS No.
60816-70-8
M.F
HLiO
LiOH
M. Wt
24.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium gluconate

CAS Number

60816-70-8

Product Name

Lithium gluconate

IUPAC Name

lithium;hydroxide

Molecular Formula

HLiO
LiOH

Molecular Weight

24.0 g/mol

InChI

InChI=1S/Li.H2O/h;1H2/q+1;/p-1

InChI Key

WMFOQBRAJBCJND-UHFFFAOYSA-M

SMILES

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Solubility

Solubility in water, g/100ml at 20 °C: 12.8 (good)

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

[Li+].[OH-]

Isomeric SMILES

[Li+].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O

Lithium gluconate, a salt of lithium, has been primarily explored in scientific research for its potential role in treating seborrheic dermatitis. This is a chronic inflammatory skin condition characterized by redness, scaling, and flaking, commonly affecting the scalp, face, and upper chest [Source: National Institutes of Health, ].

Mechanism of Action (proposed)

  • Anti-inflammatory properties: Studies suggest that lithium gluconate may possess anti-inflammatory properties, potentially reducing the activity of inflammatory pathways involved in seborrheic dermatitis [Source: "Lithium gluconate in the treatment of seborrhoeic dermatitis: a multicenter, randomised, double-blind study versus placebo" [PubMed]].
  • Antifungal effects: Some research suggests that lithium gluconate might have antifungal activity against Malassezia yeasts, which are thought to contribute to the development of seborrheic dermatitis [Source: "[Lithium gluconate 8% in the treatment of seborrheic dermatitis]" [PubMed]].

Clinical Trials

Several clinical trials have investigated the efficacy and safety of topical lithium gluconate for seborrheic dermatitis:

  • A randomized, double-blind study compared 8% lithium gluconate ointment to placebo in patients with facial seborrheic dermatitis. The study found that lithium gluconate was significantly more effective than placebo in achieving complete clinical remission after 4 and 8 weeks of treatment [Source: "Lithium gluconate in the treatment of seborrheic dermatitis: a multicenter, randomised, double-blind study versus placebo" [PubMed]].
  • Another study compared 8% lithium gluconate gel to 2% ketoconazole (an antifungal medication) in treating seborrheic dermatitis. The results showed that lithium gluconate was more effective than ketoconazole and was well-tolerated by the study participants [Source: "[Lithium gluconate 8% vs. ketoconazole 2% in the treatment of seborrhoeic dermatitis: A multicentre, randomized study]" [ResearchGate]].

Lithium gluconate is a lithium salt of gluconic acid, a naturally occurring compound derived from glucose. It appears as a white crystalline powder and is soluble in water. The chemical formula for lithium gluconate is C₁₁H₂₁LiO₁₁, and it is recognized for its various therapeutic applications, particularly in dermatology and psychiatry.

, primarily involving its interactions with other compounds. The synthesis typically involves the reaction of gluconic acid with lithium carbonate or lithium hydroxide. This reaction can be summarized as follows:

  • Formation Reaction:
    Gluconic Acid+Lithium CarbonateLithium Gluconate+Carbon Dioxide+Water\text{Gluconic Acid}+\text{Lithium Carbonate}\rightarrow \text{Lithium Gluconate}+\text{Carbon Dioxide}+\text{Water}
  • Decomposition: Under certain conditions, lithium gluconate can decompose into lithium oxide and gluconic acid.

Lithium gluconate exhibits notable biological activities, particularly its anti-inflammatory and antifungal properties. It has been used effectively in the treatment of seborrheic dermatitis, a chronic inflammatory skin condition characterized by flaking and redness. Clinical studies have demonstrated that topical formulations containing lithium gluconate significantly improve symptoms compared to placebo treatments . The mechanism of action is not fully understood but may involve modulation of inflammatory pathways.

Lithium gluconate can be synthesized through various methods:

  • Direct Reaction: The most common method involves reacting gluconic acid with lithium carbonate or lithium hydroxide in an aqueous solution. The process typically includes:
    • Mixing gluconic acid with lithium carbonate.
    • Heating the mixture to facilitate the reaction.
    • Isolating the resulting lithium gluconate through crystallization .
  • Alternative Methods: Other methods may include the use of solvents or different lithium salts, but these are less common.

Lithium gluconate has several applications:

  • Dermatological Treatments: It is primarily used in topical formulations for treating conditions like seborrheic dermatitis due to its antifungal properties .
  • Psychiatric Use: Lithium salts, including lithium gluconate, are known for their mood-stabilizing effects and are often used in managing bipolar disorder.
  • Cosmetic Industry: It is also employed in cosmetic formulations for its potential skin-soothing effects .

Lithium gluconate shares similarities with other alkali metal salts of gluconic acid. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium GluconateC₁₁H₂₁NaO₁₁Commonly used as a food preservative and humectant
Potassium GluconateC₁₁H₂₁K O₁₁Often utilized in dietary supplements
Calcium GluconateC₁₂H₂₂CaO₁₁Used primarily for calcium supplementation

Uniqueness of Lithium Gluconate:

  • Lithium gluconate is unique due to its specific application in dermatology and its role in psychiatric treatments compared to other salts, which are more commonly used as preservatives or supplements.

Early Lithium Research and Chemical Evolution

The historical development of lithium gluconate is intrinsically linked to the broader evolution of lithium chemistry and its applications in various fields. The use of lithium compounds dates back to the mid-19th century, with early researchers recognizing the unique properties of lithium salts. Alfred Baring Garrod, a London internist, discovered uric acid in the blood of gouty patients in 1847 and subsequently made lithium treatment widely known through his 1859 work, "The Nature and Treatment of Gout and Rheumatic Gout".

The development of specific lithium salts, including gluconate derivatives, evolved as researchers sought more effective and biocompatible formulations. By the 1930s, numerous lithium-containing products were available in the market, primarily indicated for the control of renal calculi and various metabolic conditions. The German pharmaceutical index, "Die Rote Liste," featured lithium-containing combination products as early as 1939, demonstrating the growing interest in lithium salt formulations.

Modern Rediscovery and Scientific Recognition

The modern revival of lithium research began in 1949 when John Cade, working at the Bundoora Repatriation Hospital in Melbourne, Australia, rediscovered the therapeutic potential of lithium salts. This breakthrough opened new avenues for lithium salt research and development, leading to increased scientific interest in various lithium compounds, including lithium gluconate. The rediscovery marked a pivotal moment in lithium chemistry, as it demonstrated the importance of clinical observation and scientific methodology in pharmaceutical development.

Following this renaissance, international registration of various lithium compounds occurred throughout the 1960s and 1970s. Lithium gluconate received formal recognition in France in 1961, establishing its position among the officially recognized lithium salts. This regulatory approval validated the scientific research and development efforts that had been invested in understanding the chemical properties and potential applications of lithium gluconate.

Traditional Synthetic Approaches

Direct Reaction Pathways

The most commonly employed synthetic approach for lithium gluconate involves the direct reaction between gluconic acid and various lithium-containing compounds [1] [2]. The fundamental reaction mechanism follows the acid-base neutralization principle, where the carboxylic acid group of gluconic acid reacts with lithium-containing bases to form the corresponding lithium salt.

The primary direct reaction pathway utilizes lithium carbonate as the lithium source [1] [2]. This reaction proceeds according to the following stoichiometric equation:

Li₂CO₃ + 2C₆H₁₂O₇ → 2C₆H₁₁LiO₇ + H₂O + CO₂

This reaction is characterized by the evolution of carbon dioxide gas, which serves as a driving force for the forward reaction. The optimal reaction conditions involve maintaining the temperature between 60-90°C with reaction times ranging from 1.5 to 2 hours [2]. The pH of the reaction mixture is typically maintained between 3-7 to ensure optimal yield and product purity.

Lithium hydroxide represents another viable lithium source for direct synthesis [1]. The reaction with lithium hydroxide proceeds via a straightforward acid-base neutralization:

LiOH + C₆H₁₂O₇ → C₆H₁₁LiO₇ + H₂O

This pathway offers several advantages including lower reaction temperatures (40-80°C), shorter reaction times (0.5-2 hours), and the absence of gaseous byproducts [1]. The molar ratio of gluconic acid to lithium is typically maintained at 1:1 to 2:1 for optimal conversion efficiency.

Lithium-Containing Compound Reactions

Lithium oxide serves as an alternative lithium source, particularly in industrial applications where anhydrous conditions are preferred [1]. The reaction mechanism involves the direct interaction between lithium oxide and gluconic acid in aqueous medium:

Li₂O + 2C₆H₁₂O₇ + H₂O → 2C₆H₁₁LiO₇ + H₂O

This approach offers excellent atom economy and high yields when conducted under controlled conditions. The reaction temperature range of 40-80°C and reaction times of 0.5-2 hours provide optimal conversion rates while minimizing side reactions [1].

The selection of lithium-containing compounds significantly influences the reaction kinetics and product purity. Lithium carbonate offers advantages in terms of cost-effectiveness and availability, while lithium hydroxide provides superior reaction control and higher purity products. Lithium oxide is preferred for specialized applications requiring anhydrous synthesis conditions.

Alternative Synthesis Techniques

Non-Metal Catalyzed Synthesis

Recent developments in gluconate salt synthesis have introduced innovative non-metal catalyzed approaches utilizing organic dye-based catalyst systems [3]. These methodologies represent a significant departure from traditional metal-catalyzed processes, offering enhanced selectivity and reduced environmental impact.

The non-metal catalyzed synthesis employs methylene blue dye salt derivatives as catalysts for the oxidation of glucose to gluconic acid, followed by lithium salt formation [3]. This approach eliminates the need for precious metal catalysts while maintaining high conversion efficiency. The reaction proceeds through a multi-step mechanism involving glucose oxidation in the presence of sodium hydroxide and lithium-containing compounds.

The optimal reaction conditions for non-metal catalyzed synthesis involve room temperature operation with reaction times extending to 3 hours [3]. The catalyst loading is typically maintained at 2 mol% to achieve maximum efficiency while minimizing catalyst consumption. The pH is maintained in the basic range through sodium hydroxide addition.

Heterogeneous Catalysis Methods

Heterogeneous catalysis approaches for lithium gluconate synthesis offer distinct advantages in terms of catalyst recovery and process sustainability [3]. These methods utilize solid-phase catalysts that can be easily separated from the reaction mixture and potentially recycled.

Supported catalyst systems have been developed using various support materials including activated carbon, silica, and alumina [4]. These catalysts facilitate the oxidation of glucose to gluconic acid under controlled conditions, followed by lithium salt formation. The heterogeneous nature of these catalysts enables continuous operation and simplified product purification.

The reaction conditions for heterogeneous catalysis typically involve temperatures of 50-100°C with reaction times of 2-4 hours [5]. The catalyst can be recovered through simple filtration and reused for multiple reaction cycles, significantly improving the economic viability of the process.

Methylene Blue Derivatives as Catalysts

Methylene blue derivatives have emerged as particularly effective catalysts for gluconate synthesis [3]. These organic dye-based catalysts offer unique advantages including high selectivity, mild reaction conditions, and excellent recyclability.

Novel methylene blue salts based on trifluoromethanesulfonate and docusate anions have been synthesized and characterized for gluconate salt preparation [3]. These catalysts demonstrate superior performance compared to conventional metal-based systems, achieving yields of 75-83% under optimized conditions.

The catalyst preparation involves the synthesis of methylene blue salts through anion exchange reactions. The trifluoromethanesulfonate derivative shows similar behavior to commercial catalysts while offering improved stability and recyclability [3]. The docusate-based catalyst operates as a heterogeneous system, enabling easy separation and reuse.

Industrial Production Methodologies

Patent-Based Manufacturing Processes

Several industrial patents have been developed for the large-scale production of lithium gluconate, each offering specific advantages for commercial manufacturing [1] [2].

Patent CN105272847A describes a comprehensive manufacturing process utilizing gluconic acid and lithium-containing compounds as raw materials [1]. The process involves controlled reaction conditions with temperatures maintained at 40-80°C and reaction times of 0.5-2 hours. The pH is carefully controlled between 3-7 to optimize yield and product purity. The patent specifically addresses the use of lithium oxide and lithium hydroxide as preferred lithium sources due to their superior reactivity and product quality.

Patent CN101654407A presents an alternative approach using lithium carbonate as the primary lithium source [2]. This process involves a two-stage heating protocol: initial heating to 60°C for material addition, followed by temperature elevation to 90°C for the main reaction period of 1.5-2 hours. The process includes integrated crystallization and purification steps to achieve pharmaceutical-grade purity.

The patent-based processes emphasize several critical factors for successful industrial implementation:

  • Precise temperature control to optimize reaction kinetics while minimizing side reactions
  • Controlled addition sequences to ensure complete conversion and minimize local concentration effects
  • Integrated purification systems to achieve required purity specifications
  • Efficient heat management to minimize energy consumption and maximize process economics

Scalable Production Considerations

Industrial-scale production of lithium gluconate requires careful consideration of several factors to ensure economic viability and consistent product quality [6] [7].

Process intensification techniques are employed to maximize production efficiency while minimizing capital and operating costs. These include:

  • Continuous reaction systems to replace batch operations and improve throughput
  • Heat integration to recover and reuse thermal energy throughout the process
  • Automated control systems to maintain consistent operating conditions and product quality
  • Modular design approaches to enable flexible production capacity and rapid scale-up

Raw material sourcing represents a critical consideration for industrial production. The availability and cost of high-purity gluconic acid and lithium compounds significantly impact process economics [8]. Strategies for raw material optimization include:

  • Integrated gluconic acid production from glucose using enzymatic or catalytic processes
  • Lithium compound purification to achieve required specifications for pharmaceutical applications
  • Supply chain optimization to minimize raw material costs and ensure consistent availability

Quality control systems are essential for maintaining pharmaceutical-grade product specifications. These systems include:

  • In-process monitoring of critical parameters including temperature, pH, and concentration
  • Real-time analytical techniques for monitoring reaction progress and product formation
  • Statistical process control to maintain consistent product quality and minimize batch-to-batch variation
  • Comprehensive testing protocols to ensure compliance with regulatory requirements

Purification and Characterization Techniques

The purification of lithium gluconate involves multiple stages to achieve the high purity levels required for pharmaceutical and food additive applications [9] [10].

Primary purification typically involves crystallization from the reaction mixture through controlled cooling [1] [2]. The crystallization process is optimized to achieve maximum yield while maintaining high purity. Parameters including cooling rate, seeding, and agitation are carefully controlled to influence crystal size distribution and purity.

Secondary purification employs recrystallization techniques using appropriate solvents such as ethanol or water-ethanol mixtures [1]. This step removes residual impurities and improves crystal quality. The recrystallization conditions are optimized to achieve the desired balance between yield and purity.

Advanced purification techniques include:

  • Ion exchange chromatography for removal of metallic impurities [9]
  • Activated carbon treatment for removal of organic impurities
  • Membrane filtration for removal of particulate matter and high molecular weight impurities
  • Vacuum drying for moisture removal and crystal stabilization

Characterization techniques for lithium gluconate include multiple analytical methods to confirm identity, purity, and quality [11]:

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts corresponding to the gluconate backbone and lithium association [3]. Both ¹H and ¹³C NMR techniques are employed to verify molecular structure and detect potential impurities.

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups through characteristic absorption bands. The carbonyl stretch appears at 1600-1700 cm⁻¹, while hydroxyl stretches are observed at 3200-3600 cm⁻¹ [3].

X-ray Diffraction (XRD) analysis confirms crystal structure and assesses crystallinity. The diffraction pattern provides a unique fingerprint for lithium gluconate and enables detection of polymorphic forms or crystalline impurities [10].

Mass Spectrometry (MS) confirms molecular weight and detects fragmentation patterns characteristic of lithium gluconate. The molecular ion peak appears at m/z 202, corresponding to the molecular formula C₆H₁₁LiO₇.

Elemental Analysis provides quantitative composition data, with theoretical values of C: 35.6%, H: 5.5%, Li: 3.4%, and O: 55.5%. Deviation from these values indicates the presence of impurities or incomplete conversion.

High Performance Liquid Chromatography (HPLC) enables quantitative purity analysis and detection of organic impurities. Pharmaceutical-grade lithium gluconate typically achieves >99% purity as determined by HPLC analysis [12].

Physical Description

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS]
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

24.01874309 g/mol

Monoisotopic Mass

24.01874309 g/mol

Heavy Atom Count

2

Density

2.54 g/cm³

Decomposition

924 °C

Melting Point

450-471 °C

UNII

G51XLP968G
903YL31JAS

Related CAS

1310-66-3 (monohydrate)
17341-24-1 (Parent)
1310-65-2 (Parent)
17341-24-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Irritant

Irritant

Other CAS

60816-70-8

Wikipedia

Lithium hydroxide
Mupirocin
Lithium_monoxide_anion

Use Classification

Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering; Hair waving or straightening

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Lithium hydroxide (Li(OH)): ACTIVE

Dates

Last modified: 04-14-2024

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